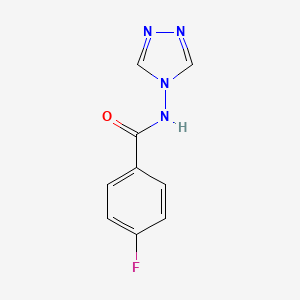

4-fluoro-N-(4H-1,2,4-triazol-4-yl)benzamide

Vue d'ensemble

Description

4-fluoro-N-(4H-1,2,4-triazol-4-yl)benzamide is a chemical compound with the molecular formula C9H7FN4O and a molecular weight of 206.18 g/mol . This compound is characterized by the presence of a fluorine atom attached to a benzamide ring, which is further connected to a 1,2,4-triazole ring. The compound is used in various scientific research applications due to its unique chemical properties and potential biological activities.

Mécanisme D'action

Target of Action

Compounds with similar structures have been found to exhibit cytotoxic activities against tumor cell lines .

Mode of Action

It is known that the compound’s structure can be modified to control its adsorption behavior, significantly improving its inhibitory efficiency .

Biochemical Pathways

Similar compounds have been found to affect various biochemical pathways, leading to cytotoxic activities against tumor cell lines .

Result of Action

Similar compounds have been found to exhibit cytotoxic activities against tumor cell lines .

Action Environment

The action, efficacy, and stability of “4-fluoro-N-(4H-1,2,4-triazol-4-yl)benzamide” can be influenced by various environmental factors. For instance, the compound is recommended to be stored in an inert atmosphere at 2-8°C to maintain its stability .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-fluoro-N-(4H-1,2,4-triazol-4-yl)benzamide typically involves the reaction of 4-fluorobenzoic acid with 4-amino-1,2,4-triazole under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane .

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable methods, such as continuous flow synthesis. This method allows for better control over reaction conditions and yields, making it suitable for large-scale production .

Analyse Des Réactions Chimiques

Types of Reactions

4-fluoro-N-(4H-1,2,4-triazol-4-yl)benzamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The fluorine atom in the benzamide ring can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted benzamides.

Applications De Recherche Scientifique

4-fluoro-N-(4H-1,2,4-triazol-4-yl)benzamide has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.

Industry: Utilized in the development of new materials and chemical processes.

Comparaison Avec Des Composés Similaires

Similar Compounds

- 4-chloro-N-(4H-1,2,4-triazol-4-yl)benzamide

- 4-bromo-N-(4H-1,2,4-triazol-4-yl)benzamide

- 4-iodo-N-(4H-1,2,4-triazol-4-yl)benzamide

Uniqueness

4-fluoro-N-(4H-1,2,4-triazol-4-yl)benzamide is unique due to the presence of the fluorine atom, which imparts distinct chemical and biological properties. The fluorine atom enhances the compound’s stability, lipophilicity, and ability to form strong interactions with biological targets, making it a valuable compound in various research applications .

Activité Biologique

4-Fluoro-N-(4H-1,2,4-triazol-4-yl)benzamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of antibacterial and antifungal research. The triazole ring system is known for its diverse pharmacological properties, and the introduction of a fluorine atom can enhance the biological activity of compounds by improving their interaction with biological targets.

Chemical Structure

The compound has the following chemical structure:

- Molecular Formula : C₉H₇FN₄O

- CAS Number : 331434-05-0

Antibacterial Properties

Research indicates that derivatives of triazole, including this compound, exhibit significant antibacterial activity. A study highlighted the antibacterial efficacy of various triazole derivatives against both Gram-positive and Gram-negative bacteria. For instance, compounds with similar structures have shown Minimum Inhibitory Concentration (MIC) values comparable to established antibiotics like ciprofloxacin and levofloxacin .

Table 1: Antibacterial Activity of Triazole Derivatives

| Compound | MIC (µg/mL) | Target Bacteria |

|---|---|---|

| This compound | TBD | E. coli, S. aureus |

| Ciprofloxacin | 1 | E. coli |

| Levofloxacin | 0.5 | S. aureus |

Antifungal Activity

The triazole class is also recognized for its antifungal properties. Research has shown that compounds containing the triazole moiety can inhibit the growth of various fungal species by disrupting ergosterol synthesis in fungal cell membranes. While specific data on this compound's antifungal activity is limited, similar compounds have demonstrated promising results .

The mechanism by which this compound exerts its biological effects is likely related to its ability to interact with specific enzymes or receptors involved in bacterial and fungal growth. The presence of the triazole ring facilitates binding to target sites, potentially inhibiting key metabolic pathways.

Structure-Activity Relationship (SAR)

The biological activity of triazole derivatives is heavily influenced by their structural features. Studies have indicated that modifications at specific positions on the benzamide or triazole ring can enhance potency:

- Fluorine Substitution : The introduction of fluorine at the para position on the phenyl ring increases lipophilicity and cellular penetration.

- Amino Group Positioning : Variations in the positioning of amino groups can significantly affect binding affinity and biological activity .

Table 2: Structure-Activity Relationship Insights

| Modification | Effect on Activity |

|---|---|

| Para-fluorine substitution | Increased potency |

| Presence of amino group | Enhanced binding affinity |

| Alkyl chain length | Optimal length improves efficacy |

Case Studies

Several studies provide insight into the biological efficacy of triazole derivatives:

- Study on Antibacterial Activity : A series of triazole derivatives were synthesized and tested against common bacterial strains. The study found that compounds with a benzyl group at the 4-position exhibited superior antibacterial properties compared to their counterparts lacking this modification .

- Antifungal Screening : In a comparative analysis of antifungal agents, triazole derivatives were found to outperform traditional treatments against resistant fungal strains, showcasing their potential as effective therapeutic agents .

Propriétés

IUPAC Name |

4-fluoro-N-(1,2,4-triazol-4-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7FN4O/c10-8-3-1-7(2-4-8)9(15)13-14-5-11-12-6-14/h1-6H,(H,13,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNLTTXQVAMGCIV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)NN2C=NN=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7FN4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201330939 | |

| Record name | 4-fluoro-N-(1,2,4-triazol-4-yl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201330939 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

18.1 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49666112 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

331434-05-0 | |

| Record name | 4-fluoro-N-(1,2,4-triazol-4-yl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201330939 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.